

Technical Support Center: Pipetting High-Viscosity Liquids

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Compound of Interest

Compound Name: **Glycerol**

Cat. No.: **B036638**

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with pipetting high-viscosity liquids like **glycerol**.

Frequently Asked Questions (FAQs)

Q1: Why is pipetting **glycerol** and other viscous liquids so challenging?

A1: The high viscosity of liquids like **glycerol** presents several challenges during pipetting with standard air displacement pipettes.[\[1\]](#)[\[2\]](#)[\[3\]](#) These challenges stem from the liquid's resistance to flow, which can lead to:

- Inaccurate and imprecise volumes: The slow flow of viscous liquids can result in aspirating less volume than intended. Additionally, the liquid tends to cling to the inner surface of the pipette tip, preventing the complete volume from being dispensed.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Air bubble formation: If the aspiration speed is too fast, the plunger's rapid movement can create a vacuum that pulls in air instead of the viscous liquid, leading to the formation of air bubbles in the tip.[\[7\]](#)[\[8\]](#)
- Slow aspiration and dispensing: The inherent resistance to flow means that both aspirating and dispensing the liquid takes a significantly longer time compared to aqueous solutions.[\[7\]](#)

- Liquid retention: A film of the viscous liquid can remain on the inside of the pipette tip after dispensing, leading to under-delivery of the intended volume.[4][6]

Q2: What is reverse pipetting, and why is it recommended for **glycerol**?

A2: Reverse pipetting is a technique where the pipette is set to aspirate a larger volume than the target volume to be dispensed.[5][9] During aspiration, the plunger is pressed down completely to the second stop. To dispense, the plunger is pressed only to the first stop, delivering the set volume. The excess liquid that remains in the tip, which accounts for the film that coats the tip's interior, is then discarded.[4][5][9] This method significantly improves accuracy and precision when working with viscous liquids like **glycerol** because it compensates for the liquid that adheres to the tip wall.[4][5]

Q3: When should I use a positive displacement pipette?

A3: Positive displacement pipettes are highly recommended for liquids with high viscosity, as well as for volatile, corrosive, or hazardous samples.[6][10][11] Unlike air displacement pipettes that have an air cushion between the piston and the liquid, positive displacement pipettes utilize a piston that comes in direct contact with the liquid.[6][11] This design eliminates issues related to the air cushion's compression or expansion and ensures that the correct volume is aspirated and dispensed, regardless of the liquid's properties.[6][11] For highly viscous liquids like 100% **glycerol**, positive displacement pipettes offer the highest level of accuracy and precision.

Q4: How does temperature affect pipetting **glycerol**?

A4: The viscosity of **glycerol** is highly dependent on temperature. As the temperature increases, the viscosity of **glycerol** decreases, making it easier to pipette.[12][13] Conversely, at lower temperatures, the viscosity increases, exacerbating pipetting challenges. For consistent and accurate results, it is crucial to allow the **glycerol** solution and all pipetting equipment to equilibrate to the same ambient temperature.[14][15]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Inaccurate and/or imprecise results	<ol style="list-style-type: none">1. Using standard (forward) pipetting technique.2. Pipetting speed is too fast.3. Liquid adhering to the tip.4. Incorrect pipette tip selection.	<ol style="list-style-type: none">1. Use the reverse pipetting technique.[4][5][16]2. Slow down your aspiration and dispensing speed.[4][7][17]3. Use low-retention pipette tips to minimize liquid adherence.[2][16][18]4. For very viscous solutions, use wide-bore pipette tips.[7][16]
Air bubbles in the pipette tip	<ol style="list-style-type: none">1. Aspiration speed is too high.2. Tip is not immersed deep enough in the liquid.	<ol style="list-style-type: none">1. Reduce the aspiration speed significantly.[7][17]2. Ensure the tip is immersed 2-3 mm below the liquid surface during aspiration.[4]
Liquid dripping from the tip	<ol style="list-style-type: none">1. Improper pipetting technique for viscous liquids.2. Pipette tip is not sealed correctly.	<ol style="list-style-type: none">1. Use the reverse pipetting technique.2. Ensure a proper seal between the pipette and the tip.
Liquid remains in the tip after dispensing	<ol style="list-style-type: none">1. High viscosity of the liquid.2. Standard (forward) pipetting technique used.	<ol style="list-style-type: none">1. Use the reverse pipetting technique to compensate for liquid retention.[4][5]2. For maximum accuracy with highly viscous liquids, use a positive displacement pipette.[6][11]
Slow and difficult aspiration/dispensing	<ol style="list-style-type: none">1. High viscosity of glycerol.2. Clogged pipette tip.	<ol style="list-style-type: none">1. Dilute the glycerol if the protocol allows, to reduce its viscosity.[7]2. Use wide-bore pipette tips to facilitate easier flow.[7][16]3. Warm the glycerol slightly to decrease its viscosity (ensure this does not affect your experiment).[12]

Experimental Protocols

Methodology for Reverse Pipetting

This protocol outlines the steps for accurately pipetting a viscous liquid like **glycerol** using the reverse pipetting technique with an air displacement pipette.

- Set the Volume: Adjust the pipette to the desired volume to be dispensed.
- Attach Tip: Firmly attach a low-retention or wide-bore pipette tip.
- Aspirate:
 - Depress the plunger completely to the second stop (blowout position).
 - Immerse the tip 2-3 mm below the surface of the **glycerol**.[\[4\]](#)
 - Slowly and smoothly release the plunger to the resting position to aspirate the liquid.
 - Wait for 2-3 seconds after the plunger has fully returned to the resting position to allow the viscous liquid to completely fill the tip.[\[16\]](#)
- Dispense:
 - Place the tip against the inner wall of the receiving vessel at a 30-45° angle.[\[4\]](#)
 - Slowly and smoothly press the plunger down to the first stop.
 - Wait for 1-2 seconds to allow the liquid to fully dispense.
 - While keeping the plunger at the first stop, remove the tip from the vessel by sliding it up the inner wall.
- Discard Excess: The remaining liquid in the tip is the excess volume. This can be discarded back into the source container or into a waste receptacle by pressing the plunger to the second stop.[\[5\]](#)

Methodology for Using a Positive Displacement Pipette

This protocol provides a general guideline for using a positive displacement pipette for highly viscous liquids. Refer to the manufacturer's specific instructions for your pipette model.

- Select and Attach Capillary Piston (CP) Tip: Choose the appropriate size CP tip for the desired volume range. Attach it securely to the pipette.
- Set the Volume: Adjust the pipette to the target volume.
- Aspirate:
 - Hold the pipette vertically and press the plunger to the first stop.
 - Immerse the end of the CP tip into the viscous liquid.
 - Slowly and smoothly release the plunger to the home position to aspirate the sample. The piston inside the capillary will move up, drawing the liquid in.[6]
- Dispense:
 - Place the end of the CP tip against the inside wall of the receiving vessel.
 - Slowly and smoothly press the plunger to the first stop to dispense the liquid. The piston will move down, expelling the entire sample.[6]
- Eject the Tip: Press the plunger to the second stop to eject the disposable CP tip.[6]

Data Presentation

Table 1: Pipetting Performance with 85% Glycerol

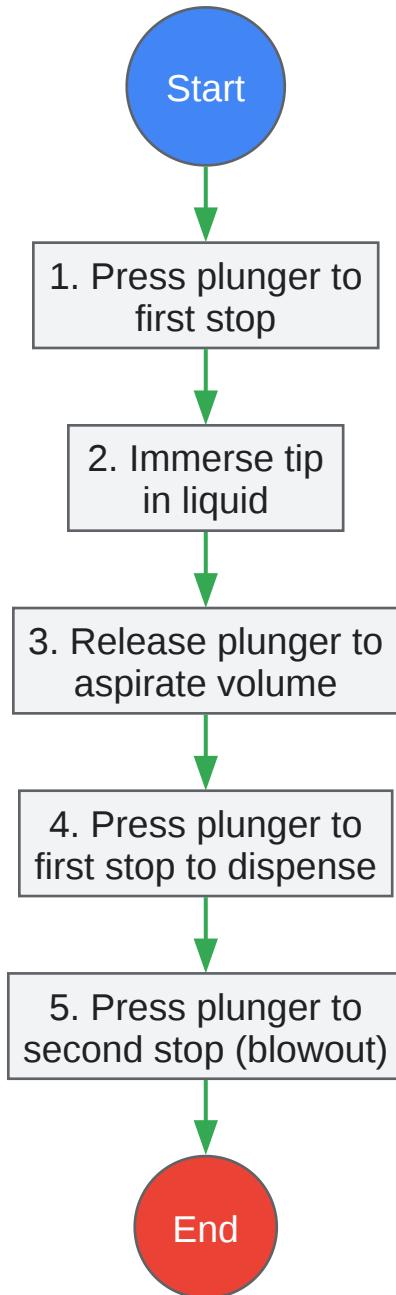
Pipetting Technique	Accuracy (%)	Precision (CV%)
Forward Pipetting	Lower	Higher
Reverse Pipetting	Higher	Lower

Note: This table provides a qualitative summary based on general scientific consensus. Specific quantitative values can vary based on the pipette, tip, user technique, and environmental conditions. For accurate calibration, a gravimetric method is recommended.

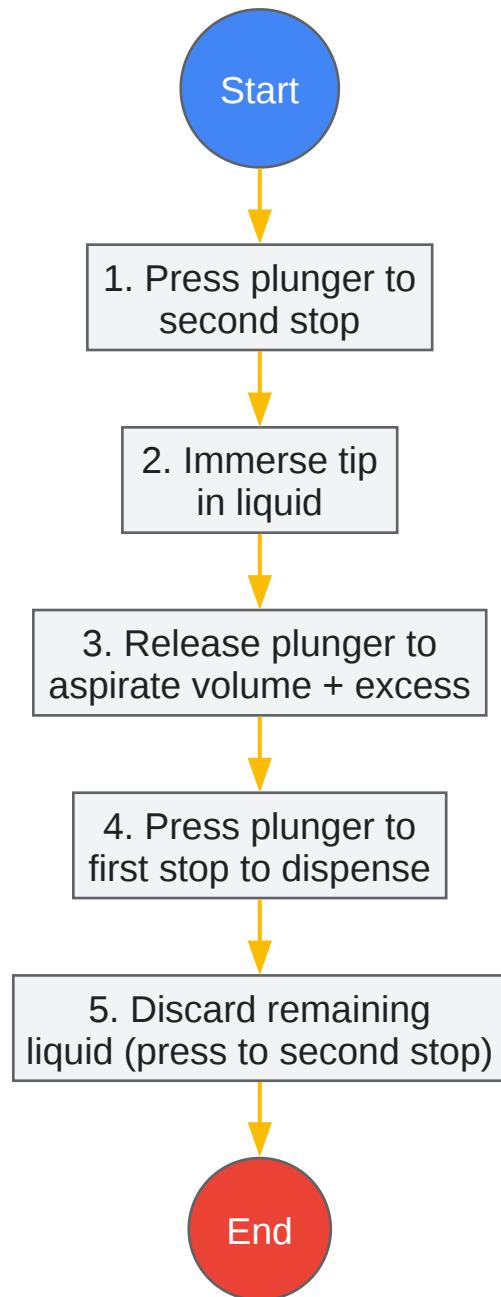
where the weight of the dispensed liquid is measured, and the volume is calculated using the density of **glycerol** at a specific temperature.[15][19]

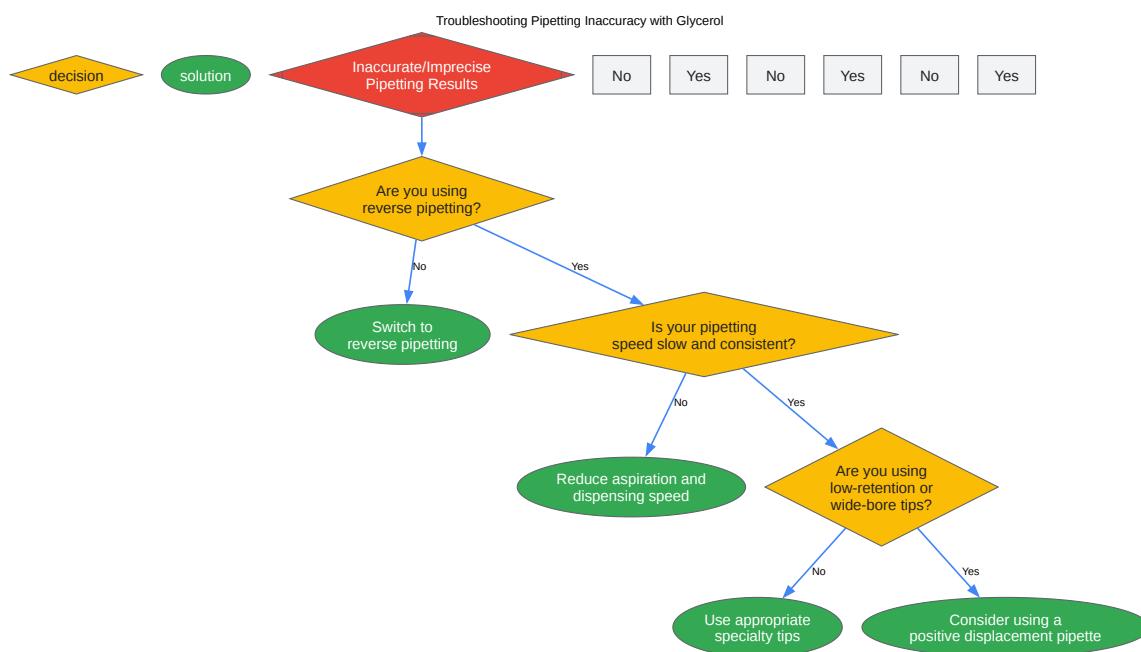
Visualizations

Standard (Forward) Pipetting Workflow



Reverse Pipetting Workflow



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